Amino Tadanafil
Overview
Description
Amino Tadanafil is a structural analogue of Tadanafil, a well-known phosphodiesterase type 5 inhibitor. It is primarily used in the treatment of erectile dysfunction. This compound combines the properties of Tadanafil with an amino group, potentially enhancing its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino Tadanafil can be synthesized through a multi-step process involving the introduction of an amino group to the Tadanafil structure. The synthesis typically involves:
Starting Material: Tadanafil.
Reaction: Introduction of an amino group through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the nucleophilic substitution.
Purification: The product is purified using techniques like crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Amino Tadanafil undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted derivatives .
Scientific Research Applications
Amino Tadanafil has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of amino substitution on phosphodiesterase inhibitors.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its enhanced efficacy in treating erectile dysfunction and other conditions.
Industry: Used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Amino Tadanafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme that degrades cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and increased blood flow to specific areas, such as the corpus cavernosum in the penis .
Comparison with Similar Compounds
Tadanafil: The parent compound, used primarily for erectile dysfunction.
Sildenafil: Another phosphodiesterase type 5 inhibitor with a shorter duration of action.
Vardenafil: Similar to Tadanafil but with different pharmacokinetic properties
Uniqueness of Amino Tadanafil: this compound is unique due to the presence of the amino group, which may enhance its pharmacological effects and provide additional therapeutic benefits compared to its analogues .
Properties
IUPAC Name |
6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJGAVIWMPOOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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